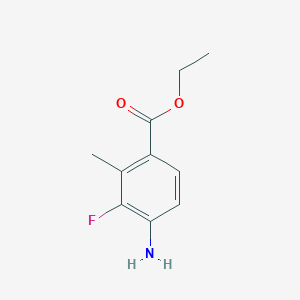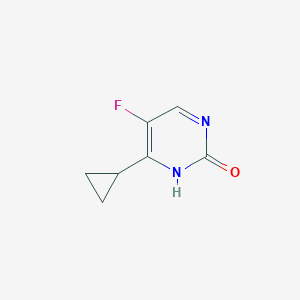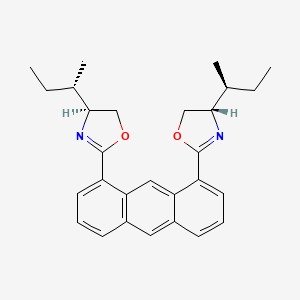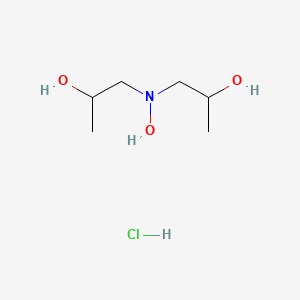
Ethyl4-amino-3-fluoro-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-amino-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C10H12FNO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 4-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Ethyl 4-amino-3-fluoro-2-methylbenzoate typically begins with commercially available starting materials such as 4-amino-3-fluoro-2-methylbenzoic acid.
Esterification: The carboxylic acid group of 4-amino-3-fluoro-2-methylbenzoic acid is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure Ethyl 4-amino-3-fluoro-2-methylbenzoate.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 4-amino-3-fluoro-2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The amino group in Ethyl 4-amino-3-fluoro-2-methylbenzoate can undergo nucleophilic substitution reactions, particularly with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution Products: Various substituted derivatives depending on the electrophile used.
Oxidation Products: Oxidized forms of the compound, potentially including quinones or other oxidized derivatives.
Hydrolysis Products: 4-amino-3-fluoro-2-methylbenzoic acid.
Applications De Recherche Scientifique
Ethyl 4-amino-3-fluoro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-amino-3-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-amino-3-fluoro-2-methylbenzoate can be compared with other similar compounds such as:
Ethyl 4-amino-3-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 4-amino-3-fluoro-2-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 4-amino-3-fluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methyl group.
These comparisons highlight the unique properties of Ethyl 4-amino-3-fluoro-2-methylbenzoate, such as its specific reactivity and potential biological activity due to the presence of the fluorine atom.
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
ethyl 4-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-4-5-8(12)9(11)6(7)2/h4-5H,3,12H2,1-2H3 |
Clé InChI |
IYRHWOCFYIGPMN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1)N)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)






